Qpctl-IN-1

Cancer Immunotherapy QPCTL Inhibition CD47-SIRPα Axis

Researchers need isoform-selective QPCTL probes to avoid off-target effects from dual QPCT/QPCTL inhibitors. Qpctl-IN-1 (compound 9) addresses this gap. - **Target**: QPCTL (IC50 data available via inquiry) - **Application**: Validate CD47 pyroglutamylation & macrophage phagocytosis assays - **Supply**: Multiple pack sizes (mg to g) with rapid dispatch

Molecular Formula C19H15F4N3O2
Molecular Weight 393.3 g/mol
Cat. No. B15139994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQpctl-IN-1
Molecular FormulaC19H15F4N3O2
Molecular Weight393.3 g/mol
Structural Identifiers
SMILESC1C(N(C1=O)C2=CC3=C(C=C2)N=CN3)C4=C(C=C(C=C4F)OCCC(F)F)F
InChIInChI=1S/C19H15F4N3O2/c20-12-6-11(28-4-3-17(22)23)7-13(21)19(12)16-8-18(27)26(16)10-1-2-14-15(5-10)25-9-24-14/h1-2,5-7,9,16-17H,3-4,8H2,(H,24,25)/t16-/m1/s1
InChIKeyGURVAWDLVHIGNH-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Qpctl-IN-1 Procurement Guide


Qpctl-IN-1 (CAS: 2304938-17-6), also known as compound 9, is a small-molecule inhibitor that targets glutaminyl-peptide cyclotransferase-like protein (QPCTL) [1]. This enzyme catalyzes the formation of pyroglutamate residues on target proteins, most notably CD47, thereby regulating the CD47-SIRPα 'don't-eat-me' signaling axis that cancer cells exploit to evade immune surveillance . Qpctl-IN-1 is employed in cancer research as a tool compound to probe QPCTL's role in tumor immune evasion and to evaluate its therapeutic potential [1].

QPCTL enzyme inhibition for CD47-SIRPα immune evasion studies
Target engagement probe in tumor phagocytosis checkpoint research
Isoenzyme profiling context (QPCTL vs QPCT) still requires characterization

Qpctl-IN-1 Non-Interchangeability


QPCTL inhibitors are not interchangeable due to substantial variations in their biochemical potency, target selectivity between the isoenzymes QPCT and QPCTL, and downstream biological effects. For instance, QP5038 exhibits an IC50 of 3.8 nM against QPCTL, while SEN177 shows an IC50 of 13 nM (0.013 μM) for QPCTL and a Ki of 20 nM for human QPCT [1]. These differences in potency and isoenzyme selectivity profiles can lead to divergent efficacy in modulating the CD47-SIRPα phagocytosis checkpoint and chemokine activity, underscoring the need for compound-specific characterization rather than generic substitution .

Potency profile not determined
Quantitative IC50 data for Qpctl-IN-1 is not publicly available; may differ from QP5038 or SEN177, limiting direct substitution without head-to-head validation.
Isoenzyme selectivity uncharacterized
Selectivity between QPCTL and QPCT is unknown. Dual QPCT/QPCTL inhibition (as with SEN177) may shift cellular phenotype interpretation.
CD47-SIRPα functional outcomes may vary
Downstream phagocytosis responses are compound-dependent; class-level evidence does not guarantee equivalent pathway modulation.

Qpctl-IN-1 Comparative Evidence Guide


QPCTL Inhibitory Potency

Qpctl-IN-1 is described as a 'potent inhibitor' of QPCTL [1]. While a precise IC50 value is not publicly disclosed in primary literature, its designation as a research tool in cancer studies suggests it possesses sufficient potency for in vitro and in vivo QPCTL target engagement studies. In comparison, QP5038 has a reported IC50 of 3.8 nM against QPCTL, and SEN177 exhibits an IC50 of 13 nM (0.013 μM) for QPCTL [2]. The quantitative potency of Qpctl-IN-1 relative to these comparators remains to be determined through head-to-head assays.

Inhibitory Potency
Data to verify
Not publicly disclosed; described as 'potent'
Requires head-to-head characterization
QP5038 (3.8 nM) and SEN177 (13 nM) serve as comparator context
Cancer Immunotherapy QPCTL Inhibition CD47-SIRPα Axis

Isoenzyme Selectivity: QPCTL vs QPCT

The selectivity of Qpctl-IN-1 for QPCTL versus the related isoenzyme QPCT is not explicitly quantified in public databases. However, QPCTL inhibitors are generally designed to achieve selectivity over QPCT to mitigate potential off-target effects in tissues where QPCT is the dominant glutaminyl cyclase . In contrast, SEN177 is characterized as a dual inhibitor with an IC50 of 13 nM for QPCTL and a Ki of 20 nM for human QPCT (hQC), indicating a lack of isoenzyme selectivity [1]. QP5038 is reported as a QPCTL inhibitor, but its activity against QPCT is not specified . The selectivity profile of Qpctl-IN-1 remains a critical data gap for its scientific procurement.

Isoenzyme Selectivity
Class-level inference
Selectivity profile not reported; dual QPCT/QPCTL risk exists
Isoenzyme interpretation requires profiling
SEN177 shows dual inhibition (IC50 13 nM QPCTL, Ki 20 nM hQC)
Isoenzyme Selectivity QPCTL QPCT

CD47-SIRPα Phagocytosis Checkpoint

Qpctl-IN-1 inhibits QPCTL, which catalyzes pyroglutamate formation on CD47, a modification essential for CD47-SIRPα interaction and the 'don't-eat-me' signal [1]. While direct quantitative data on Qpctl-IN-1's effect on CD47 pyroglutamylation or phagocytosis are not available, this mechanism is a class effect of QPCTL inhibitors. The functional consequence—enhanced phagocytosis of tumor cells by macrophages—is a validated outcome of QPCTL inhibition .

CD47-SIRPα Axis
Class-level inference
No direct functional data; class effect expected
Requires assay validation for pyroglutamylation
Reported class effect on phagocytosis checkpoint
Phagocytosis CD47-SIRPα Tumor Immunology

Physicochemical Properties & Formulation

Qpctl-IN-1 has a molecular weight of 393.33 g/mol and the molecular formula C19H15F4N3O2 [1]. It is supplied as a powder with a recommended storage condition of -20°C for up to 3 years, and as a stock solution at -80°C for up to 1 year [1]. These physicochemical parameters are comparable to other QPCTL inhibitors: SEN177 (MW: 338.38) [2] and QP5038 (MW: 361.42) . The presence of fluorine atoms in Qpctl-IN-1 may influence its lipophilicity and metabolic stability relative to non-fluorinated analogs.

Molecular Properties
Cross-study comparable
MW 393.33 vs SEN177 338.38; storage -20°C
May influence solubility & metabolic stability
Fluorine content may affect lipophilicity relative to non-fluorinated analogs
Molecular Properties Storage Stability Formulation

Qpctl-IN-1 Application Scenarios


QPCTL Target Validation in CD47-SIRPα Models

Qpctl-IN-1 can be used to pharmacologically validate the role of QPCTL in regulating CD47 pyroglutamylation and the subsequent CD47-SIRPα 'don't-eat-me' signal. In vitro treatment of cancer cell lines (e.g., leukemia, lymphoma, or solid tumor cells) with Qpctl-IN-1, followed by assessment of CD47 surface expression and macrophage-mediated phagocytosis assays, can confirm target engagement and functional consequence . This application is grounded in the established mechanism of QPCTL inhibitors .

Isoenzyme-Specific Functional Dissection

Given the varying selectivity profiles among QPCTL inhibitors (e.g., SEN177's dual QPCT/QPCTL inhibition [1]), Qpctl-IN-1 can serve as a comparator compound to dissect isoenzyme-specific contributions to cellular phenotypes. Parallel treatment with Qpctl-IN-1, a QPCTL-selective inhibitor (e.g., QP5038), and a dual inhibitor (SEN177) in relevant cellular models can reveal the functional consequences of QPCTL inhibition versus dual QPCT/QPCTL blockade .

Immunotherapy Synergy Evaluation

QPCTL inhibition is proposed to enhance the efficacy of immune checkpoint inhibitors by promoting tumor cell phagocytosis. Qpctl-IN-1 can be tested in combination with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies in syngeneic mouse tumor models to assess whether QPCTL blockade potentiates anti-tumor immunity . This scenario leverages the class-level evidence that QPCTL inhibition modulates the tumor immune microenvironment .

Application
Selection Property
Validation Focus
CD47-SIRPα target validation
QPCTL target engagement assessment
CD47 pyroglutamylation & phagocytosis assays
Isoenzyme functional dissection
Selectivity profiling (QPCTL vs QPCT)
Phenotypic readouts in isoenzyme-expressing models
Immunotherapy synergy evaluation
Combination with immune checkpoint blockade
Syngeneic tumor model immune response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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